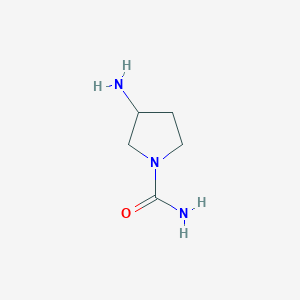

3-Aminopyrrolidine-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Aminopyrrolidine-1-carboxamide is a chemical compound characterized by the presence of an amino group attached to a pyrrolidine ring, which is further connected to a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Aminopyrrolidine-1-carboxamide typically involves the amidation of 3-aminopyrrolidine with carboxylic acids or their derivatives. One common method is the direct condensation of 3-aminopyrrolidine with carboxylic acids under catalytic conditions . Another approach involves the use of coupling reagents to facilitate the formation of the amide bond .

Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-Aminopyrrolidine-1-carboxamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The carboxamide group can be reduced to form amines.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Substitution: Halogenating agents or alkylating agents are used under mild conditions.

Major Products Formed: The major products formed from these reactions include nitroso derivatives, primary amines, and substituted pyrrolidine derivatives .

Scientific Research Applications

Medicinal Chemistry

Synthesis of Bioactive Compounds

3-Aminopyrrolidine-1-carboxamide serves as a crucial intermediate in the synthesis of various bioactive compounds. It has been used to prepare derivatives that exhibit activity against several biological targets. For instance, it can be transformed into histamine H3 receptor antagonists, which are promising candidates for treating cognitive disorders and obesity .

Anticancer Research

Research indicates that derivatives of this compound demonstrate anticancer properties. Specifically, analogs of this compound have shown cytotoxic effects against various cancer cell lines by inducing apoptosis. This activity is particularly relevant in the context of targeting metabolic pathways that are upregulated in cancer cells .

Neuropharmacology

Alzheimer's Disease Research

One notable application of this compound is in the development of peptides aimed at inhibiting amyloid-beta aggregation, a hallmark of Alzheimer's disease. A study reported the synthesis of β-aminopyrrolidine-containing peptides that effectively inhibit Aβ aggregation and reduce cytotoxicity associated with Aβ(42) . This suggests that compounds derived from this compound could play a role in therapeutic strategies for neurodegenerative diseases.

Modulation of Neurotransmitter Receptors

The compound has also been explored for its potential to interact with neurotransmitter receptors, particularly the serotonin receptor (5-HT6). Modifications to the structure of 3-aminopyrrolidine derivatives have led to new scaffolds that enhance receptor affinity and functional activity, indicating its importance in designing cognition-enhancing drugs .

Agrochemical Applications

Development of Agrochemicals

The derivatives of 3-amino-pyrrolidine are not limited to medicinal applications; they also serve as intermediates for producing agrochemicals. The synthesis of optically active 3-amino-pyrrolidine derivatives has been highlighted as beneficial for developing effective agrochemical agents, showcasing the compound's versatility beyond pharmaceuticals .

Data Table: Summary of Applications

| Application Area | Details |

|---|---|

| Medicinal Chemistry | Synthesis of histamine H3 receptor antagonists; anticancer agents inducing apoptosis |

| Neuropharmacology | Development of peptides inhibiting Aβ aggregation; modulation of serotonin receptors |

| Agrochemicals | Intermediates for producing optically active compounds for agricultural use |

Case Studies

Case Study 1: Alzheimer's Disease Peptides

A study developed β-aminopyrrolidine-containing peptides that were effective in preventing Aβ aggregation. These peptides reduced cytotoxicity associated with amyloid fibrils, demonstrating a potential therapeutic pathway for Alzheimer's disease treatment .

Case Study 2: Anticancer Activity

Research on derivatives of 3-aminopyrrolidine showed significant cytotoxic effects against FaDu hypopharyngeal tumor cells. The mechanism involved apoptosis induction, highlighting its potential as an anticancer agent .

Mechanism of Action

The mechanism of action of 3-Aminopyrrolidine-1-carboxamide involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Pyrrolidine: A parent compound with a similar ring structure but lacking the amino and carboxamide groups.

Pyrrolidinone: Contains a carbonyl group in place of the carboxamide group.

Prolinol: A derivative with a hydroxyl group attached to the pyrrolidine ring.

Uniqueness: 3-Aminopyrrolidine-1-carboxamide is unique due to the presence of both an amino group and a carboxamide group, which confer distinct chemical reactivity and biological activity. This dual functionality allows for versatile applications in various fields, distinguishing it from other pyrrolidine derivatives .

Biological Activity

3-Aminopyrrolidine-1-carboxamide is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by an amino group attached to a pyrrolidine ring, which is further connected to a carboxamide group. This unique structure allows for various chemical interactions that contribute to its biological activity.

The compound exhibits its biological effects primarily through:

- Enzyme Inhibition : It acts as an enzyme inhibitor by binding to the active site of target enzymes, preventing substrate binding and catalytic activity.

- Receptor Binding : It functions as a ligand in receptor binding studies, influencing various signaling pathways .

Biological Activities

Research indicates that this compound possesses several biological activities:

- Antagonistic Activity : It has been evaluated for its antagonistic effects on human chemokine receptors, showing promise as a therapeutic agent in treating inflammatory diseases .

- Cytotoxic Effects : In studies involving K562 cell lines, derivatives of this compound demonstrated cytotoxicity against certain leukemia cells without inducing apoptosis, suggesting alternative mechanisms of action .

- Neuropeptide S Modulation : The compound has been linked to modulation of the neuropeptide S system, which is associated with various central nervous system disorders such as anxiety and PTSD. Specific derivatives have shown effective antagonism in vivo .

Table 1: Summary of Biological Activities

Case Study: Neuropeptide S Antagonists

A study investigated a series of compounds based on this compound for their ability to act as neuropeptide S receptor antagonists. The most potent compound demonstrated significant efficacy in reducing neuropeptide-induced activity in vivo, indicating potential therapeutic applications in anxiety-related disorders .

Case Study: Cytotoxic Activity Against Leukemia Cells

Research focusing on the cytotoxic effects of 3-Aminopyrrolidine derivatives revealed that certain compounds exhibited promising activity against K562 cell lines. These compounds were identified as dual inhibitors of Abl and PI3K kinases, contributing to their cytotoxic effects without triggering apoptosis, thereby highlighting their unique mechanism of action .

Properties

Molecular Formula |

C5H11N3O |

|---|---|

Molecular Weight |

129.16 g/mol |

IUPAC Name |

3-aminopyrrolidine-1-carboxamide |

InChI |

InChI=1S/C5H11N3O/c6-4-1-2-8(3-4)5(7)9/h4H,1-3,6H2,(H2,7,9) |

InChI Key |

OCDRJDSKYRJZEI-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CC1N)C(=O)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.